CZL55

説明

BenchChem offers high-quality CZL55 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CZL55 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

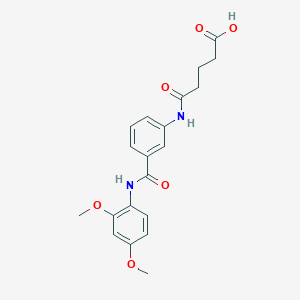

C20H22N2O6 |

|---|---|

分子量 |

386.4 g/mol |

IUPAC名 |

5-[3-[(2,4-dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid |

InChI |

InChI=1S/C20H22N2O6/c1-27-15-9-10-16(17(12-15)28-2)22-20(26)13-5-3-6-14(11-13)21-18(23)7-4-8-19(24)25/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,21,23)(H,22,26)(H,24,25) |

InChIキー |

IXPHIUQELSUDNK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O)OC |

正規SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O)OC |

製品の起源 |

United States |

Foundational & Exploratory

No Information Available on the Mechanism of Action of CZL55

Following a comprehensive search of available scientific and medical literature, no information has been found regarding a compound designated as "CZL55." As a result, it is not possible to provide an in-depth technical guide or whitepaper on its mechanism of action, as no public data exists on its signaling pathways, quantitative metrics, or the experimental protocols used in its investigation.

This absence of information suggests that "CZL55" may be an internal, preclinical drug candidate designation that has not yet been disclosed in publications or public forums. It is also possible that the identifier is a typo or an outdated name.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure through scientific publications or conference presentations. Without any foundational data, the creation of summary tables, detailed experimental methodologies, and signaling pathway diagrams as requested cannot be fulfilled.

Technical Guide: The Role of GPR55 Antagonists in Neuroinflammation Studies

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound or molecule designated "CZL55" in the context of neuroinflammation. However, the query likely pertains to the burgeoning field of novel G-protein coupled receptor 55 (GPR55) antagonists, which are under investigation for their therapeutic potential in neuroinflammatory conditions. This guide, therefore, focuses on the role of GPR55 and its antagonists in neuroinflammation, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Neuroinflammation

Neuroinflammation is a critical immune response within the central nervous system (CNS) initiated in response to various stimuli, including infection, trauma, ischemia, and neurodegenerative diseases.[1] Microglia, the resident immune cells of the CNS, are the primary drivers of this process.[2] Upon activation, microglia release a plethora of signaling molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines, which orchestrate the inflammatory response.[3] While acute neuroinflammation is a protective mechanism, chronic activation of microglia contributes to neuronal damage and is a hallmark of many neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][3] Consequently, modulating microglial activation and the subsequent inflammatory cascade is a promising therapeutic strategy.

GPR55: A Novel Target in Neuroinflammation

The G-protein coupled receptor 55 (GPR55) has emerged as a significant modulator of inflammatory processes.[2] GPR55 is expressed in various brain regions and is found on immune cells, including microglia.[4] The role of GPR55 in inflammation is complex, with studies suggesting it can mediate pro-inflammatory effects.[5] Activation of GPR55 is associated with the Gαq and Gα12/13 signaling pathways, leading to intracellular calcium mobilization and activation of downstream effectors like RhoA, protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[4][6] This signaling cascade can ultimately result in the activation of transcription factors such as NF-κB, which drives the expression of pro-inflammatory genes.[6]

Given its role in promoting inflammatory signaling, antagonism of GPR55 presents a compelling therapeutic approach to mitigate neuroinflammation.

Quantitative Data on GPR55 Antagonists in Neuroinflammation

Several novel GPR55 antagonists, including coumarin-based derivatives (e.g., KIT C, KIT H, KIT 10) and other small molecules (e.g., KLS-13019, ML-193, CID16020046), have been evaluated for their anti-neuroinflammatory properties.[3][7][8] The following tables summarize the quantitative effects of these compounds on key inflammatory mediators.

Table 1: Effect of GPR55 Antagonists on Prostaglandin E2 (PGE2) Release

| Compound | Cell Type | Stimulant | Concentration | % Inhibition of PGE2 | Citation |

| KIT C | Primary Murine Microglia | IL-1β | 25 µM | Significant reduction | [7] |

| KIT H | SK-N-SH Cells | IL-1β | 25 µM | ~80% | [7] |

| ML-193 | SK-N-SH Cells | IL-1β | 10 µM | ~60% | [7] |

| KIT 10 | Primary Rat Microglia | LPS (10 ng/mL) | 10 µM | Potent prevention | [8] |

Table 2: Effect of GPR55 Antagonists on Pro-inflammatory Cytokine and Chemokine Expression

| Compound | Cell Type | Stimulant | Target | Effect | Citation |

| KIT C | BV2 Microglial Cells | LPS | IL-6, TNF-α, CCL2, CCL3, CXCL2, CXCL10 | Significant suppression of expression and release | [3] |

| ML-193 | BV2 Microglial Cells | LPS | IL-6, TNF-α, CCL2, CCL3, CXCL2, CXCL10 | Significant suppression of expression and release | [3] |

| CID16020046 | DSS-induced colitis model (in vivo) | DSS | TNF-α, IL-1β | Reduced levels in colonic tissue | [5] |

| KLS-13019 | Dorsal Root Ganglion Cultures | Paclitaxel | IL-1β, NLRP3 | Reversal of paclitaxel-induced increases | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of GPR55 antagonists in neuroinflammation.

1. Microglial Cell Culture and LPS Stimulation

-

Cell Line: BV2 murine microglial cells are frequently used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blotting) at a density that allows for adherence and growth.

-

Allow cells to adhere and grow for 18-24 hours.

-

Pre-treat the cells with various concentrations of the GPR55 antagonist or vehicle control for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL to induce an inflammatory response.

-

Incubate for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for cytokine protein analysis).

-

Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.[9][10]

-

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol:

-

Use commercially available ELISA kits specific for the cytokine of interest.

-

Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Add the collected cell culture supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[9][10]

-

3. Western Blotting for Signaling Pathway Analysis

-

Objective: To detect the levels of total and phosphorylated proteins in key signaling pathways, such as p38 MAPK and NF-κB (p65, IκBα).

-

Protocol:

-

After cell treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, total p38, phospho-p65, total p65) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[11][12]

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in GPR55-mediated neuroinflammation and a typical experimental workflow for evaluating GPR55 antagonists.

Caption: GPR55 signaling pathway in neuroinflammation.

References

- 1. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-neuroinflammatory effects of GPR55 antagonists in LPS-activated primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory properties of KLS-13019: a novel GPR55 antagonist for dorsal root ganglion and hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Discovery and Early Development of CZL55: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and early-stage development of CZL55, a potent inhibitor of caspase-1. Emerging from a structure-based virtual screening campaign, CZL55 was identified as a promising small molecule with the potential for therapeutic intervention in neuroinflammatory conditions, particularly febrile seizures. This document details the discovery process, presents key in vitro activity data, outlines a representative experimental protocol for assessing caspase-1 inhibition, and visualizes the relevant biological pathways and discovery workflows.

Introduction: Targeting Caspase-1 in Neuroinflammation

Caspase-1, a key enzyme in the inflammasome signaling pathway, plays a critical role in the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[1] Dysregulation of the caspase-1 pathway has been implicated in a variety of inflammatory diseases. In the context of the central nervous system, neuroinflammation is increasingly recognized as a significant contributor to the pathophysiology of seizures.[2] Febrile seizures, the most common type of convulsion in young children, are associated with elevated levels of pro-inflammatory cytokines, making caspase-1 a compelling therapeutic target.[3][4] The development of small molecule inhibitors of caspase-1, such as CZL55, represents a targeted approach to mitigating the neuroinflammatory cascade underlying febrile seizures.[5]

The Discovery of CZL55: A Structure-Based Approach

CZL55 was discovered through a comprehensive structure-based virtual screening effort aimed at identifying novel, potent, and brain-penetrable inhibitors of caspase-1.[5] This computational approach leverages the known three-dimensional structure of the target protein to identify compounds that are predicted to bind with high affinity to the active site.

The general workflow for such a discovery campaign is outlined below:

This in silico screening process led to the identification of a series of compounds, including CZL55 and a related, more potent molecule, CZL80.[5]

Quantitative Data: In Vitro Efficacy

CZL55 demonstrated potent inhibition of caspase-1 in biochemical assays. The following table summarizes its in vitro activity and provides a comparison with the related compound, CZL80.

| Compound | Target | IC50 (nM) | Reference |

| CZL55 | Caspase-1 | 24 | [5] |

| CZL80 | Caspase-1 | 24 | [6] |

Note on CZL80 IC50: One source reports an IC50 of 0.024 µM (24 nM), while another indicates 24 nM. This suggests the values are consistent.

Experimental Protocols

Representative Caspase-1 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against human caspase-1.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., CZL55) against recombinant human caspase-1.

Materials:

-

Recombinant human caspase-1 (active form)

-

Caspase-1 substrate: Ac-YVAD-AMC (Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT

-

Test compound (CZL55) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of CZL55 in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant human caspase-1 and Ac-YVAD-AMC substrate in Assay Buffer to their final working concentrations.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO). b. Add 25 µL of the diluted caspase-1 enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the diluted Ac-YVAD-AMC substrate to each well.

-

Data Acquisition: Immediately begin monitoring the fluorescence intensity at 3-minute intervals for 30 minutes using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the caspase-1 activity.

-

Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway

CZL55 exerts its therapeutic potential by inhibiting caspase-1, thereby blocking the maturation and release of the pro-inflammatory cytokine IL-1β. This pathway is a critical component of the neuroinflammatory response in febrile seizures.

Conclusion and Future Directions

CZL55 is a potent, in vitro-validated inhibitor of caspase-1 discovered through a structure-based virtual screening approach. As a key molecule in the early-stage investigation of caspase-1 inhibitors for febrile seizures, CZL55 has paved the way for the development of more optimized compounds like CZL80. Further studies, including in vivo efficacy and safety profiling, would be necessary to fully elucidate the therapeutic potential of this class of compounds. The targeted inhibition of the caspase-1 pathway remains a promising strategy for the treatment of neuroinflammatory disorders.

References

- 1. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | The long-term neurodevelopmental outcomes of febrile seizures and underlying mechanisms [frontiersin.org]

- 3. Interleukin-1β Contributes to the Generation of Experimental Febrile Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pathogenesis of Fever-Induced Febrile Seizures and Its Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

In-Depth Technical Guide: In Vitro and In Vivo Studies of the Caspase-1 Inhibitor CZL55

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on CZL55, a potent inhibitor of caspase-1. The information presented is based on the findings from the primary research publication by Tang et al. (2020) in the British Journal of Pharmacology. While this study primarily focuses on the compound CZL80, it is the foundational source of information for the related inhibitor, CZL55.

Core Compound: CZL55

CZL55 has been identified as a potent inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory process and has been implicated in the pathophysiology of various diseases, including neurological conditions such as febrile seizures.

Data Presentation

The following table summarizes the key quantitative data for CZL55 as identified in the available literature.

| Compound | Target | Assay Type | IC50 (nM) | Source |

| CZL55 | Caspase-1 | Enzymatic Assay | 24 | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of CZL55 are outlined in the primary research by Tang et al. (2020). The methodologies described for the closely related compound CZL80 in this publication are presumed to be analogous to those used for CZL55.

In Vitro Caspase-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CZL55 against human recombinant caspase-1.

Methodology:

-

Enzyme and Substrate: Recombinant human caspase-1 was used as the enzyme. The fluorogenic substrate Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) was used to measure enzyme activity.

-

Inhibitor Preparation: CZL55 was dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to various concentrations.

-

Assay Procedure:

-

The caspase-1 enzyme was pre-incubated with varying concentrations of CZL55 in an assay buffer for a specified period at room temperature to allow for inhibitor binding.

-

The enzymatic reaction was initiated by the addition of the Ac-YVAD-AMC substrate.

-

The fluorescence generated from the cleavage of the substrate by caspase-1 was measured over time using a fluorescence plate reader at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

-

Data Analysis: The rate of substrate cleavage was calculated for each inhibitor concentration. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving caspase-1 and the general workflow for inhibitor screening as described in the context of the primary research.

Caption: Caspase-1 signaling pathway and the inhibitory action of CZL55.

Caption: General workflow for the discovery of caspase-1 inhibitors like CZL55.

Conclusion

CZL55 is a potent in vitro inhibitor of caspase-1. While the publicly available data on CZL55 is currently limited, the foundational research on the related compound CZL80 provides a strong basis for its mechanism of action and potential therapeutic applications, particularly in inflammatory and neurological disorders such as febrile seizures. Further in vivo studies are necessary to fully elucidate the therapeutic potential of CZL55. This guide serves as a summary of the current knowledge and a framework for future research and development efforts.

References

In-depth Technical Guide: Safety and Toxicity Profile of CZL55

Disclaimer: As of November 2025, publicly available information regarding a compound specifically designated "CZL55" is not available. Extensive searches of scientific literature and toxicology databases did not yield any specific data on its safety, toxicity, or mechanism of action.

Therefore, the following guide is a template that outlines the essential components of a comprehensive safety and toxicity profile for a novel compound, which can be populated once data for CZL55 becomes available. This document is intended to serve as a framework for researchers, scientists, and drug development professionals.

Executive Summary

This section would typically provide a high-level overview of the safety and toxicity profile of CZL55, summarizing the key findings from preclinical studies. It would highlight the No-Observed-Adverse-Effect Level (NOAEL), the major target organs of toxicity, and the overall risk assessment based on the available data.

Introduction

Here, a brief background on CZL55 would be provided, including its chemical class, intended therapeutic indication, and mechanism of action. This context is crucial for understanding the potential on-target and off-target toxicities.

Preclinical Safety and Toxicity Studies

This core section would detail the various in vitro and in vivo studies conducted to evaluate the safety profile of CZL55.

In Vitro Toxicity

This subsection would present data from a battery of in vitro assays designed to assess the cytotoxic, genotoxic, and phototoxic potential of CZL55.

Table 1: Summary of In Vitro Toxicity Data for CZL55

| Assay Type | Cell Line(s) | Endpoint | Result (e.g., IC50, Fold Induction) |

| Cytotoxicity | (e.g., HepG2) | Cell Viability (e.g., MTT) | Data Not Available |

| Genotoxicity (Ames) | S. typhimurium | Revertant Colonies | Data Not Available |

| Chromosomal Aberration | (e.g., CHO) | Structural Aberrations | Data Not Available |

| hERG Channel Assay | (e.g., HEK293) | Channel Inhibition (IC50) | Data Not Available |

A detailed methodology for a representative in vitro assay would be provided here. For example, for a standard MTT assay:

-

Cell Culture: Specific cell lines (e.g., HepG2) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of CZL55 for a defined period (e.g., 24, 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and the IC50 value is determined.

In Vivo Toxicity

This subsection would describe the results from animal studies, including acute, sub-chronic, and chronic toxicity assessments.

Table 2: Summary of In Vivo Toxicity Studies for CZL55

| Study Type | Species/Strain | Route of Administration | Dose Levels | Key Findings (e.g., Target Organs, NOAEL) |

| Acute Toxicity | (e.g., Rat) | (e.g., Oral, IV) | Data Not Available | Data Not Available |

| Sub-chronic (28-day) | (e.g., Rat, Dog) | (e.g., Oral) | Data Not Available | Data Not Available |

| Chronic (e.g., 6-month) | (e.g., Rat, Dog) | (e.g., Oral) | Data Not Available | Data Not Available |

-

Animal Model: A specified number of male and female rats of a particular strain (e.g., Sprague-Dawley) are used.

-

Dose Administration: CZL55 is administered daily for 28 days via the intended clinical route (e.g., oral gavage) at multiple dose levels, including a vehicle control group.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis.

-

Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.

-

Data Analysis: Statistical analysis is performed to identify any dose-related adverse effects and to determine the NOAEL.

Pharmacokinetics and Toxicokinetics

This section would detail the absorption, distribution, metabolism, and excretion (ADME) profile of CZL55, which is critical for interpreting the toxicology findings.

Table 3: Key Pharmacokinetic Parameters of CZL55

| Parameter | Species | Value (Units) |

| Cmax | (e.g., Rat) | Data Not Available |

| Tmax | (e.g., Rat) | Data Not Available |

| AUC | (e.g., Rat) | Data Not Available |

| Half-life | (e.g., Rat) | Data Not Available |

Mechanism of Toxicity

This section would explore the potential molecular mechanisms underlying any observed toxicities. This could involve on-target effects at supra-therapeutic doses or off-target interactions.

Signaling Pathway Diagram: Hypothetical Off-Target Activity of CZL55

Caption: Hypothetical signaling pathway illustrating a potential off-target interaction of CZL55 leading to an adverse outcome.

Safety Pharmacology

This section would assess the potential effects of CZL55 on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

Genotoxicity and Carcinogenicity

A detailed analysis of the genotoxic potential and, if applicable, the results of long-term carcinogenicity studies would be presented here.

Reproductive and Developmental Toxicity

This section would summarize the findings from studies evaluating the effects of CZL55 on fertility, embryonic development, and pre- and post-natal development.

Discussion and Risk Assessment

This final section would integrate all the available safety and toxicity data to provide a comprehensive risk assessment for the use of CZL55 in clinical settings. It would identify potential risks and suggest strategies for monitoring and mitigation in human trials.

Experimental Workflow Diagram: Preclinical Safety Assessment

Caption: A generalized workflow for the preclinical safety and toxicity assessment of a novel compound.

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Novel Compounds: A Case Study Using the Hypothetical Molecule CZL55

Disclaimer: As of the latest search, "CZL55" is not a publicly documented compound. Therefore, the following application notes and protocols are presented as a generalized guide for researchers, scientists, and drug development professionals on how to approach the formulation of a novel, poorly water-soluble compound for in vivo experiments. The data, signaling pathways, and specific methodologies provided herein are hypothetical and for illustrative purposes only. Researchers must determine the specific physicochemical properties of their compound of interest to develop an appropriate and safe formulation.

Introduction

The in vivo evaluation of novel chemical entities is a cornerstone of preclinical drug development. A critical and often challenging step in this process is the formulation of the compound for administration to animal models. The bioavailability, efficacy, and potential toxicity of a compound can be significantly influenced by its formulation. This is particularly true for compounds with poor aqueous solubility, a common characteristic of many contemporary drug candidates.

These application notes provide a comprehensive overview of the steps and considerations for dissolving a hypothetical poorly water-soluble compound, "CZL55," for in vivo experiments, specifically for intraperitoneal (IP) injection in mice.

Data Presentation: Solubility Assessment of CZL55

Prior to in vivo studies, a thorough solubility assessment of CZL55 was performed to identify a suitable vehicle. The solubility of CZL55 was tested in a panel of common vehicles at room temperature. The results are summarized in the table below.

| Vehicle | Composition | Solubility of CZL55 (mg/mL) | Observations |

| Saline | 0.9% NaCl in Water | < 0.01 | Insoluble, visible precipitate |

| PBS (Phosphate-Buffered Saline) | pH 7.4 | < 0.01 | Insoluble, visible precipitate |

| 5% DMSO in Saline | 5% Dimethyl Sulfoxide, 95% Saline | 0.5 | Precipitates upon standing |

| 10% DMSO in Saline | 10% Dimethyl Sulfoxide, 90% Saline | 1.2 | Slight precipitation after 1 hour |

| 5% DMSO / 40% PEG400 / 55% Saline | 5% DMSO, 40% Polyethylene Glycol 400, 55% Saline | 5.0 | Clear solution, stable for > 4 hours |

| 10% Cremophor EL / 10% Ethanol / 80% Saline | - | 8.0 | Clear solution, potential for hypersensitivity |

| Corn Oil | 100% Corn Oil | 15.0 | Clear solution, suitable for oral gavage |

Based on this solubility screen, the formulation consisting of 5% DMSO / 40% PEG400 / 55% Saline was selected as the optimal vehicle for intraperitoneal administration of CZL55 due to its adequate solubilizing capacity and good stability. While corn oil showed higher solubility, it is more suitable for oral administration. The Cremophor EL formulation was avoided due to the potential for vehicle-induced toxicity and hypersensitivity reactions.

Experimental Protocols

Materials and Reagents

-

CZL55 powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Polyethylene Glycol 400 (PEG400), USP grade

-

Sterile Saline (0.9% NaCl)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile, pyrogen-free syringes and needles (e.g., 27-gauge)

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Preparation of the Vehicle Solution (5% DMSO / 40% PEG400 / 55% Saline)

-

In a sterile conical tube, combine the required volumes of DMSO and PEG400. For example, to prepare 10 mL of the final vehicle, mix 0.5 mL of DMSO and 4.0 mL of PEG400.

-

Vortex the mixture thoroughly until a homogenous solution is formed.

-

This DMSO/PEG400 mixture can be prepared in advance and stored at room temperature.

Protocol for Dissolving CZL55 for In Vivo Administration

This protocol is designed to prepare a 2 mg/mL solution of CZL55. Adjust the amounts accordingly for different final concentrations.

-

Weighing the Compound: Accurately weigh the required amount of CZL55 powder using an analytical balance. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of CZL55.

-

Initial Dissolution in DMSO/PEG400:

-

Place the weighed CZL55 powder into a sterile microcentrifuge tube.

-

Add the appropriate volume of the pre-mixed DMSO/PEG400 solution. For a final volume of 1 mL, add 0.45 mL of the DMSO/PEG400 mixture.

-

Vortex the tube vigorously for 1-2 minutes until the CZL55 powder is completely dissolved. A brief sonication (2-5 minutes) in a water bath sonicator can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Addition of Saline:

-

Slowly add the required volume of sterile saline to the dissolved CZL55 solution. For a final volume of 1 mL, add 0.55 mL of saline.

-

It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound.

-

-

Final Mixing and Inspection:

-

Once all the saline has been added, continue to vortex the solution for another 30-60 seconds to ensure homogeneity.

-

The final formulation should be a clear, particle-free solution.

-

-

Administration:

-

Use the freshly prepared CZL55 formulation for in vivo experiments immediately, or within 4 hours if stability has been confirmed.

-

Administer the solution to the animals via the desired route (e.g., intraperitoneal injection).

-

Safety Precautions: Handle CZL55 and DMSO in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the CZL55 formulation for in vivo experiments.

Hypothetical Signaling Pathway of CZL55

Assuming CZL55 is a novel kinase inhibitor targeting the MEK/ERK pathway, the following diagram illustrates its proposed mechanism of action.

Application Notes and Protocols for Compound CZL55 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, publicly available information on a compound specifically designated "CZL55" is limited. The following application notes and protocols are provided as a detailed template based on standard practices for characterizing a novel compound in cell culture. Researchers should adapt these protocols based on the specific biochemical properties of CZL55 and empirical observations.

Introduction

Compound CZL55 is a novel small molecule with potential applications in [Specify Field, e.g., oncology, immunology ]. This document provides detailed protocols for the use of CZL55 in a laboratory setting for cell culture experiments. It includes procedures for determining its cytotoxic effects, assessing its impact on cell signaling pathways, and guidelines for routine cell culture maintenance in the presence of the compound.

Mechanism of Action and Signaling Pathway

The precise mechanism of action for CZL55 is currently under investigation. Preliminary studies suggest that it may act as an inhibitor of the [Specify Target, e.g., G-protein coupled receptor 55 (GPR55) ] signaling pathway, which is known to be involved in [Specify biological process, e.g., cell proliferation and inflammation ].[1] The pathway diagram below illustrates the hypothesized mechanism.

Caption: Hypothesized signaling pathway of CZL55 as a GPR55 antagonist.

Application Notes

-

Solubility and Storage: CZL55 is soluble in DMSO at a concentration of up to 10 mM. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Concentrations: The optimal working concentration of CZL55 will vary depending on the cell line and experimental endpoint. It is recommended to perform a dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your specific application.

-

Cell Line Selection: The choice of cell line is critical for obtaining meaningful results. It is advisable to use cell lines with a known expression of the target protein/pathway.

-

Controls: Always include appropriate controls in your experiments. A vehicle control (e.g., DMSO at the same final concentration as the CZL55-treated samples) is essential to account for any effects of the solvent.

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a general guideline for thawing, culturing, and freezing cells. Specific media and conditions may vary depending on the cell line.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

-

Sterile cell culture flasks, plates, and pipettes

-

Water bath, 37°C

-

Humidified incubator, 37°C, 5% CO₂

-

Centrifuge

Protocol for Thawing Cryopreserved Cells:

-

Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.[2][3]

-

Decontaminate the outside of the vial with 70% ethanol.

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.[3]

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cells to an appropriate culture flask and incubate at 37°C with 5% CO₂.

-

Change the medium after 24 hours to remove any residual cryoprotectant.[4]

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of CZL55. The IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.[5]

Materials:

-

Cells in logarithmic growth phase

-

CZL55 stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm)

Experimental Workflow:

Caption: Workflow for determining the IC₅₀ of CZL55 using an MTT assay.

Protocol:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow the cells to attach.

-

Prepare serial dilutions of CZL55 in complete growth medium. Remove the old medium from the wells and add 100 µL of the various concentrations of CZL55. Include wells with vehicle control (medium with DMSO) and wells with medium only (blank).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: IC₅₀ Values of CZL55 in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| MCF-7 | Breast Cancer | Data | Data |

| A549 | Lung Cancer | Data | Data |

| PC-3 | Prostate Cancer | Data | Data |

| HeLa | Cervical Cancer | Data | Data |

Table 2: Effect of CZL55 on Protein Expression (Western Blot Densitometry)

| Protein | Treatment | Fold Change vs. Control (Normalized to β-actin) |

| p-Akt | Vehicle | 1.0 |

| p-Akt | CZL55 (10 µM) | Data |

| Total Akt | Vehicle | 1.0 |

| Total Akt | CZL55 (10 µM) | Data |

| Cleaved Caspase-3 | Vehicle | 1.0 |

| Cleaved Caspase-3 | CZL55 (10 µM) | Data |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low cell viability in control wells | Cell seeding density too low; Contamination; Old reagents | Optimize seeding density; Check for contamination; Use fresh reagents |

| High variability between replicate wells | Uneven cell seeding; Pipetting errors | Ensure a single-cell suspension before seeding; Be precise with pipetting |

| No dose-dependent effect of CZL55 | Incorrect concentration range; CZL55 is inactive in the chosen cell line; CZL55 degradation | Test a wider range of concentrations; Verify target expression in the cell line; Prepare fresh dilutions of CZL55 |

By following these detailed protocols and application notes, researchers can effectively utilize and characterize the effects of novel compounds like CZL55 in a cell culture setting.

References

- 1. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dmice.ohsu.edu [dmice.ohsu.edu]

- 3. Cell Culture Protocols [cellbiologics.com]

- 4. horizondiscovery.com [horizondiscovery.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CZL55, a Novel Tool for Inhibiting IL-1β Production

Note: Initial searches for "CZL55" did not yield specific information on a compound with this designation. The following application notes and protocols are based on the well-characterized and potent NLRP3 inflammasome inhibitor, MCC950 , as a representative tool for inhibiting IL-1β production. The principles and methods described are broadly applicable to the study of other selective NLRP3 inhibitors.

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[1][2] The production and secretion of mature IL-1β are tightly regulated by a multi-protein complex known as the inflammasome.[3] The NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a key player in this process, responding to a variety of pathogenic and endogenous danger signals.[1][4] Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[1][4]

MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[2][5] It has been demonstrated to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations, making it an invaluable tool for researchers studying the role of the NLRP3/IL-1β axis in health and disease.[2][5] These application notes provide an overview of MCC950's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in in vitro and ex vivo experiments.

Mechanism of Action

MCC950 specifically targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. It directly interacts with the Walker B motif within the NACHT domain of NLRP3, which possesses ATPase activity.[4] This interaction is thought to induce a conformational change in NLRP3, locking it in an inactive state and thereby preventing its oligomerization.[4] Consequently, the recruitment of the adaptor protein ASC and pro-caspase-1 is inhibited, leading to a blockage of caspase-1 activation and the maturation and secretion of IL-1β and IL-18.[1][4] A key advantage of MCC950 is its specificity for NLRP3, as it does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[5]

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of inhibition by MCC950.

Caption: NLRP3 Inflammasome Activation and Inhibition by MCC950.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of MCC950 in inhibiting IL-1β production from various studies.

Table 1: In Vitro Efficacy of MCC950

| Cell Type | Species | Stimulus | MCC950 IC₅₀ for IL-1β Release | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + ATP | ~8 nM | [2][5] |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + Nigericin | ~7.5 nM | [2] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | LPS + ATP | ~15 nM | [2] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | LPS + Nigericin | ~20 nM | [2] |

Table 2: Ex Vivo Efficacy of MCC950 in Patient Samples

| Disease Model | Patient Sample Type | Stimulus | Outcome | Reference |

| Muckle-Wells Syndrome (CAPS) | Whole Blood | None (constitutively active) | MCC950 dose-dependently inhibited IL-1β production | [5] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1β Production in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of IL-1β production in mouse BMDMs and its inhibition by MCC950.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

L929-cell conditioned medium or recombinant M-CSF

-

DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

MCC950

-

Phosphate-buffered saline (PBS)

-

ELISA kit for mouse IL-1β

Procedure:

-

Differentiation of BMDMs:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 20% L929-cell conditioned medium or 20 ng/mL recombinant M-CSF for 7 days to differentiate them into macrophages.

-

Change the medium on day 3.

-

On day 7, detach the cells and seed them in a 96-well plate at a density of 1 x 10⁵ cells/well. Allow them to adhere overnight.

-

-

Priming and Treatment:

-

Prime the BMDMs with 1 µg/mL LPS for 4 hours.

-

During the last 30 minutes of LPS priming, add varying concentrations of MCC950 to the wells. A typical concentration range to test would be 0.1 nM to 1 µM. Include a vehicle control (e.g., DMSO).

-

-

NLRP3 Inflammasome Activation:

-

After the priming and treatment period, stimulate the cells with an NLRP3 activator. Common activators include:

-

ATP (5 mM) for 30-60 minutes.

-

Nigericin (5 µM) for 30-60 minutes.

-

-

-

Sample Collection and Analysis:

-

After stimulation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant.

-

Measure the concentration of IL-1β in the supernatant using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of IL-1β inhibition for each concentration of MCC950 compared to the vehicle-treated control.

-

Plot the data and determine the IC₅₀ value.

-

Protocol 2: Ex Vivo Inhibition of IL-1β in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the procedure for assessing the inhibitory effect of MCC950 on IL-1β production in human PBMCs.

Materials:

-

Human whole blood from healthy donors

-

Ficoll-Paque

-

RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

MCC950

-

Phosphate-buffered saline (PBS)

-

ELISA kit for human IL-1β

Procedure:

-

Isolation of PBMCs:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

-

Wash the isolated PBMCs twice with PBS.

-

Resuspend the cells in RPMI-1640 medium and count them.

-

-

Cell Plating and Treatment:

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Prime the cells with 100 ng/mL LPS for 4 hours.

-

During the last 30 minutes of priming, add different concentrations of MCC950 (e.g., 1 nM to 10 µM) and a vehicle control.

-

-

Inflammasome Activation:

-

Stimulate the primed and treated PBMCs with an NLRP3 activator such as ATP (5 mM) or Nigericin (5 µM) for 1 hour.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate and collect the supernatant.

-

Quantify the amount of secreted IL-1β using a human IL-1β ELISA kit.

-

-

Data Analysis:

-

Determine the percentage of inhibition and calculate the IC₅₀ of MCC950.

-

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for testing an NLRP3 inhibitor like MCC950.

Caption: General Workflow for Testing NLRP3 Inhibitors.

Conclusion

MCC950 is a powerful and specific tool for investigating the role of the NLRP3 inflammasome and IL-1β in various biological processes and disease models. The protocols and data presented here provide a foundation for researchers to effectively utilize this inhibitor in their studies. Careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and reproducible results.

References

- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for CZL55 Treatment in Rat Models of Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZL55 is a novel, potent, and selective antagonist of the G protein-coupled receptor 55 (GPR55). Emerging evidence suggests that GPR55 signaling is implicated in the pathophysiology of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[1] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. This document provides detailed protocols for the preclinical evaluation of CZL55 in rat models of metabolic syndrome.

Hypothesized Mechanism of Action

CZL55 is hypothesized to exert its therapeutic effects by antagonizing the GPR55 receptor, which is expressed in various tissues relevant to metabolism, including adipose tissue, pancreas, and liver. GPR55 activation has been linked to pro-inflammatory responses and metabolic dysregulation.[2] By blocking this receptor, CZL55 is expected to reduce inflammation, improve insulin sensitivity, and normalize lipid metabolism.

I. Proposed Signaling Pathway of CZL55 Action

The following diagram illustrates the hypothesized signaling pathway through which CZL55 may exert its effects. GPR55 activation by its endogenous ligand, lysophosphatidylinositol (LPI), is thought to trigger downstream signaling cascades involving Gα13 and RhoA, leading to cellular responses that contribute to metabolic dysfunction.[1] CZL55, as a GPR55 antagonist, is proposed to block these downstream effects.

Caption: Hypothesized GPR55 signaling pathway and the antagonistic action of CZL55.

II. Experimental Design and Protocols

A comprehensive preclinical evaluation of CZL55 will be conducted using a well-established rat model of diet-induced metabolic syndrome.

A. Animal Model

Male Sprague-Dawley rats are a suitable model as they are susceptible to diet-induced obesity and metabolic dysregulation.[3]

-

Induction of Metabolic Syndrome: Rats will be fed a high-fat, high-fructose diet for 8-12 weeks to induce characteristics of metabolic syndrome, including obesity, insulin resistance, dyslipidemia, and hypertension.[3]

B. Experimental Workflow

The following diagram outlines the overall experimental workflow for the preclinical evaluation of CZL55.

Caption: Overall experimental workflow for the preclinical evaluation of CZL55.

C. Treatment Groups and Drug Administration

-

Groups:

-

Control (Vehicle)

-

CZL55 (Low Dose)

-

CZL55 (Mid Dose)

-

CZL55 (High Dose)

-

-

Administration: CZL55 will be administered daily via oral gavage.[4] The vehicle will be a suitable, inert solution.

D. Experimental Protocols

-

Objective: To determine the pharmacokinetic profile of CZL55 in rats.

-

Protocol:

-

A separate cohort of rats (satellite group) will be used for the PK study.

-

A single dose of CZL55 will be administered orally.

-

Blood samples will be collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein.[5]

-

Plasma concentrations of CZL55 will be determined using a validated analytical method (e.g., LC-MS/MS).

-

PK parameters (Cmax, Tmax, AUC, half-life) will be calculated.

-

-

Objective: To evaluate the therapeutic efficacy of CZL55 on metabolic parameters.

-

Protocols:

-

Oral Glucose Tolerance Test (OGTT):

-

Rats will be fasted overnight.

-

A baseline blood glucose level will be measured.

-

A glucose solution (2 g/kg) will be administered orally.

-

Blood glucose levels will be measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Insulin Tolerance Test (ITT):

-

Rats will be fasted for 4-6 hours.

-

A baseline blood glucose level will be measured.

-

Insulin (0.75 U/kg) will be administered intraperitoneally.[6]

-

Blood glucose levels will be measured at 15, 30, 45, and 60 minutes post-insulin injection.

-

-

Serum Analysis: At the end of the treatment period, blood will be collected for the analysis of:

-

Triglycerides

-

Total Cholesterol, HDL, LDL

-

Insulin

-

Inflammatory markers (e.g., TNF-α, IL-6)

-

-

-

Objective: To assess any potential effects of CZL55 on general behavior and anxiety.

-

Protocols:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.[7]

-

Each rat will be placed in the center of an open field arena.

-

Activity will be recorded for 10 minutes.

-

Parameters to be measured include total distance traveled, time spent in the center versus the periphery.

-

-

Elevated Plus Maze: To further assess anxiety-related behavior.[8]

-

Each rat will be placed in the center of the maze, facing an open arm.

-

Behavior will be recorded for 5 minutes.

-

Parameters to be measured include time spent in the open arms versus the closed arms.

-

-

-

Objective: To evaluate the safety profile of CZL55.

-

Protocol:

-

At the end of the study, rats will be euthanized, and major organs (liver, kidney, heart, spleen, lungs) will be collected.

-

Organs will be weighed and examined for any gross abnormalities.

-

Tissues will be preserved in formalin for histopathological analysis.

-

Complete blood count (CBC) and serum biochemistry will be performed to assess organ function and hematological parameters.

-

III. Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Pharmacokinetic Parameters of CZL55

| Parameter | Unit | CZL55 (Dose 1) | CZL55 (Dose 2) |

| Cmax | ng/mL | ||

| Tmax | h | ||

| AUC(0-t) | ng*h/mL | ||

| t1/2 | h |

Table 2: Effects of CZL55 on Metabolic Parameters

| Parameter | Vehicle | CZL55 (Low Dose) | CZL55 (Mid Dose) | CZL55 (High Dose) |

| Body Weight (g) | ||||

| Fasting Glucose (mg/dL) | ||||

| OGTT AUC | ||||

| ITT AUC | ||||

| Triglycerides (mg/dL) | ||||

| Total Cholesterol (mg/dL) | ||||

| Insulin (ng/mL) |

Table 3: Behavioral Assessment Data

| Parameter | Vehicle | CZL55 (Low Dose) | CZL55 (Mid Dose) | CZL55 (High Dose) |

| Open Field: Total Distance (m) | ||||

| Open Field: Center Time (s) | ||||

| Elevated Plus Maze: Open Arm Time (s) |

IV. Logical Decision Making for Study Progression

The following diagram provides a logical framework for decision-making throughout the study.

Caption: Decision tree for the logical progression of the CZL55 preclinical study.

References

- 1. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.foxchase.org [profiles.foxchase.org]

- 3. Development of rat metabolic syndrome models: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntnu.edu [ntnu.edu]

- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Behavioral Models | Behavioral and Functional Neuroscience Lab | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]

Preparing a Stock Solution of CZL55: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a stock solution of CZL55, a caspase-1 inhibitor. The information is intended to guide researchers in accurately preparing this compound for in vitro and in vivo studies.

Introduction to CZL55

CZL55 is a potent and selective inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory response.[1] Caspase-1 is responsible for the proteolytic processing and activation of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, CZL55 can effectively block the maturation and secretion of these key cytokines, thereby modulating the inflammatory cascade. This makes CZL55 a valuable tool for studying inflammatory pathways and a potential therapeutic agent for a range of inflammatory diseases.

Quantitative Data

The following table summarizes the key quantitative data for CZL55.

| Property | Value | Source |

| Molecular Formula | C20H22N2O6 | MedKoo Biosciences[1] |

| Molecular Weight | 386.40 g/mol | MedKoo Biosciences[1] |

| CAS Number | 667408-87-9 | MedKoo Biosciences[1] |

| Purity | ≥98% | Apollo Scientific[2] |

| Recommended Solvent | DMSO | Inferred from CZL80 data |

Note: The solubility of CZL55 has not been definitively reported. The recommendation of DMSO as a solvent is based on the high solubility of the structurally related caspase-1 inhibitor, CZL80, which is soluble in DMSO at ≥ 200 mg/mL.

Experimental Protocols

Materials

-

CZL55 powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, disposable pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM CZL55 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of CZL55 in DMSO. This is a common starting concentration for many in vitro experiments.

-

Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean, sterile, and readily accessible. Put on appropriate PPE.

-

Weighing CZL55: Carefully weigh out 3.864 mg of CZL55 powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Adding Solvent: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the CZL55 powder.

-

Dissolving the Compound: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution of the compound. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid in dissolution.

-

Aliquoting and Storage: Once the CZL55 is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

-

Labeling and Storage: Clearly label each aliquot with the compound name (CZL55), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[1]

Signaling Pathway and Experimental Workflow Diagrams

CZL55 Mechanism of Action: Inhibition of the Caspase-1 Pathway

Caption: CZL55 inhibits Caspase-1, blocking pro-inflammatory cytokine maturation.

Experimental Workflow: Preparing CZL55 Stock Solution

Caption: Workflow for preparing a CZL55 stock solution.

References

Application of CZL55 in Epilepsy Research: A Comprehensive Overview

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. While the specific compound "CZL55" does not appear in currently available scientific literature, this document outlines a hypothetical framework for its application in epilepsy research, based on established preclinical and clinical research paradigms. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anticonvulsant compounds.

Hypothetical Mechanism of Action of CZL55

Based on common targets for antiepileptic drugs, CZL55 could potentially exert its effects through one or more of the following mechanisms:

-

Modulation of Voltage-Gated Ion Channels: Many AEDs act by blocking voltage-gated sodium or calcium channels, which are crucial for neuronal excitability and the propagation of action potentials.[1][2][3]

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Enhancing its effects, either by acting on GABA receptors or by inhibiting its reuptake or degradation, can reduce neuronal hyperexcitability.[1][3]

-

Attenuation of Glutamatergic Neurotransmission: Glutamate is the main excitatory neurotransmitter. Blocking its receptors (e.g., NMDA, AMPA) can prevent the excessive neuronal firing that underlies seizures.[1][3]

-

Targeting Novel Pathways: Newer research is exploring other potential targets, such as the CCL5/CCR5 signaling pathway involved in neuroinflammation associated with seizures.[4][5]

A hypothetical signaling pathway for a compound like CZL55, should it act on the CCL5/CCR5 pathway, is depicted below.

Caption: Hypothetical antagonism of the CCL5/CCR5 pathway by CZL55.

Preclinical Evaluation of CZL55

A rigorous preclinical testing strategy is essential to evaluate the potential of any new AED.[6][7] This involves a multi-step process using various in vitro and in vivo models.

In Vitro Electrophysiology

Initial screening of CZL55 would involve in vitro electrophysiological studies to determine its effects on neuronal excitability.[8][9] Techniques such as patch-clamp recordings from cultured neurons or brain slices can reveal the compound's influence on ion channels and synaptic transmission.

Animal Models of Seizures

The anticonvulsant efficacy of CZL55 would be assessed in a battery of well-established rodent models of epilepsy.[10][11]

-

Acute Seizure Models:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Pentylenetetrazol (PTZ) Test: This model is sensitive to drugs that are effective against myoclonic and absence seizures.

-

-

Chronic Epilepsy Models:

-

Kindling Model: This model, often induced by repeated electrical stimulation of the amygdala, mimics the progressive development of epilepsy (epileptogenesis).[12] It is useful for evaluating both anti-seizure and potential anti-epileptogenic effects.

-

Chemical-Induced Chronic Seizure Models: Models using agents like kainic acid or pilocarpine induce spontaneous recurrent seizures, providing a platform to test drugs against treatment-resistant epilepsy.[13]

-

The following diagram illustrates a typical preclinical workflow for evaluating a novel AED.

Caption: Standard preclinical development workflow for an antiepileptic drug.

Quantitative Data and Protocols

As "CZL55" is not described in the literature, no specific quantitative data can be provided. However, the following tables and protocols outline the types of data that would be collected and the methodologies that would be employed in its evaluation.

Hypothetical Efficacy Data

Table 1: Anticonvulsant Activity of CZL55 in Acute Seizure Models

| Model | Species | Route of Administration | ED₅₀ (mg/kg) |

| MES | Mouse | Intraperitoneal | Data to be determined |

| MES | Rat | Oral | Data to be determined |

| s.c. PTZ | Mouse | Intraperitoneal | Data to be determined |

| s.c. PTZ | Rat | Oral | Data to be determined |

Table 2: Effect of CZL55 on Spontaneous Recurrent Seizures in a Chronic Model

| Treatment Group | Dose (mg/kg) | Seizure Frequency (seizures/day) | Seizure Duration (seconds) |

| Vehicle | - | Data to be determined | Data to be determined |

| CZL55 | Dose 1 | Data to be determined | Data to be determined |

| CZL55 | Dose 2 | Data to be determined | Data to be determined |

| CZL55 | Dose 3 | Data to be determined | Data to be determined |

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Induced Seizure Test

-

Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Drug Administration: Administer CZL55 or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

-

Seizure Induction: At the time of predicted peak drug effect, deliver a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is indicative of a generalized tonic-clonic seizure.

-

Data Analysis: Calculate the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic hindlimb extension.

Protocol 2: Amygdala Kindling Model

-

Surgery: Surgically implant a bipolar electrode into the basolateral amygdala of adult rats.

-

Kindling Induction: After a recovery period, deliver a daily, brief, low-intensity electrical stimulus to the amygdala.

-

Seizure Scoring: Monitor and score the behavioral seizures elicited by each stimulation according to a standardized scale (e.g., Racine's scale). Continue stimulation until animals consistently exhibit fully kindled seizures (e.g., stage 5).

-

Drug Testing: Once animals are fully kindled, administer CZL55 or vehicle prior to the daily stimulation.

-

Data Analysis: Evaluate the effect of CZL55 on seizure severity (e.g., reduction in Racine's score) and afterdischarge duration (measured from the electroencephalogram - EEG).

Conclusion

While no information is currently available for a compound named "CZL55" in the context of epilepsy research, this document provides a comprehensive framework for how such a compound would be evaluated. The application of in vitro and in vivo models, coupled with rigorous quantitative analysis, is essential to determine the potential of any new molecule as a future antiepileptic drug. The hypothetical data tables and detailed protocols provided herein serve as a guide for the preclinical development and characterization of novel anticonvulsant agents. Further research would be necessary to elucidate the specific mechanisms and therapeutic potential of any new chemical entity in the treatment of epilepsy.

References

- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting CCL5 signaling attenuates neuroinflammation after seizure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting CCL5 signaling attenuates neuroinflammation after seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Testing Strategies for Epilepsy Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of new treatments for epilepsy: issues in preclinical methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Invasive Electrophysiology for Circuit Discovery and Study of Comorbid Psychiatric Disorders in Patients With Epilepsy: Challenges, Opportunities, and Novel Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Invasive Electrophysiology for Circuit Discovery and Study of Comorbid Psychiatric Disorders in Patients With Epilepsy: Challenges, Opportunities, and Novel Technologies [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]

- 13. Spontaneous recurrent seizures in an intra-amygdala kainate microinjection model of temporal lobe epilepsy are differentially sensitive to antiseizure drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring CZL55 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZL55 is a novel, potent, and highly selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. By targeting key kinases in this cascade, CZL55 is designed to induce cancer cell death and inhibit tumor growth. These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of CZL55.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

CZL55 exerts its anti-cancer effects by disrupting the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR (mammalian Target of Rapamycin), which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. CZL55's inhibitory action on this pathway is expected to decrease cancer cell viability, induce apoptosis, and reduce the expression of genes that promote tumor progression.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of CZL55.

In Vitro Efficacy Assessment

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1][2] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[3]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of CZL55 (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[1] Incubate for 1.5-4 hours at 37°C.[2][3]

-

Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of CZL55 that inhibits cell growth by 50%).

Data Presentation:

| CZL55 Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| Vehicle Control | 0.850 | 0.045 | 100 |

| 0.1 | 0.835 | 0.051 | 98.2 |

| 1 | 0.765 | 0.039 | 90.0 |

| 10 | 0.450 | 0.028 | 52.9 |

| 100 | 0.125 | 0.015 | 14.7 |

| 1000 | 0.055 | 0.008 | 6.5 |

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[6] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[6][7] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[6][8]

Experimental Protocol:

-

Cell Treatment: Seed cells and treat with CZL55 at the desired concentrations (e.g., IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[5]

-

Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[7] Add Annexin V-FITC and PI solution to the cell suspension.[7]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.[7]

Data Presentation:

| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| CZL55 (10 nM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |

| CZL55 (100 nM) | 10.3 ± 1.8 | 65.7 ± 4.2 | 24.0 ± 2.5 |

Western Blotting for Phosphorylated Akt (p-Akt)

Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess the activity of the PI3K/Akt pathway, antibodies specific to the phosphorylated (active) form of Akt are used. A decrease in the p-Akt/total Akt ratio indicates pathway inhibition.

Experimental Protocol:

-

Protein Extraction: Treat cells with CZL55 for a short duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.[9] Transfer the separated proteins to a PVDF membrane.[9]

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.[9][10]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[9] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

-

Densitometry Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Data Presentation:

| Treatment | CZL55 Conc. (nM) | p-Akt/Total Akt Ratio (Normalized to Control) |

| Vehicle Control | 0 | 1.00 |

| CZL55 | 10 | 0.45 |

| CZL55 | 100 | 0.12 |

Quantitative PCR (qPCR) for mTOR Target Genes

Principle: Quantitative PCR is used to measure the expression levels of genes downstream of the mTOR pathway, such as those involved in protein synthesis and cell cycle progression (e.g., Cyclin D1, c-Myc). A decrease in the mRNA levels of these genes indicates mTOR pathway inhibition.

Experimental Protocol:

-

RNA Extraction: Treat cells with CZL55 for 24 hours. Extract total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[11]

-